molecular formula C15H20INS2 B13991645 N-benzyl-2,2-dimethyl-6-methylsulfanyl-3H-thiopyran-4-imine;hydroiodide CAS No. 86795-66-6

N-benzyl-2,2-dimethyl-6-methylsulfanyl-3H-thiopyran-4-imine;hydroiodide

Cat. No.: B13991645
CAS No.: 86795-66-6
M. Wt: 405.4 g/mol
InChI Key: HRSHEJZGUYBMHP-UHFFFAOYSA-N
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Description

N-benzyl-2,2-dimethyl-6-methylsulfanyl-3H-thiopyran-4-imine;hydroiodide is a chemical compound with the molecular formula C15H19NS2 and an average mass of 277.448 Da . This compound is characterized by its unique thiopyran ring structure, which is substituted with a benzyl group, a dimethyl group, and a methylsulfanyl group. The hydroiodide form indicates the presence of an iodide ion associated with the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2,2-dimethyl-6-methylsulfanyl-3H-thiopyran-4-imine typically involves the following steps:

    Formation of the Thiopyran Ring: The thiopyran ring can be synthesized through a cyclization reaction involving a suitable diene and a sulfur-containing reagent.

    Introduction of Substituents: The benzyl, dimethyl, and methylsulfanyl groups are introduced through various substitution reactions. For instance, benzylation can be achieved using benzyl halides in the presence of a base.

    Formation of the Imine: The imine group is formed by reacting the thiopyran derivative with an amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2,2-dimethyl-6-methylsulfanyl-3H-thiopyran-4-imine undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Benzyl halides, bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiopyran derivatives.

Scientific Research Applications

N-benzyl-2,2-dimethyl-6-methylsulfanyl-3H-thiopyran-4-imine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of sulfur-containing heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-benzyl-2,2-dimethyl-6-methylsulfanyl-3H-thiopyran-4-imine involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites in biological molecules, while the sulfur-containing thiopyran ring can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-2,2-dimethyl-6-methylsulfanyl-3H-thiopyran-4-imine: Similar in structure but without the hydroiodide form.

    N-benzyl-2,2-dimethyl-6-methylsulfanyl-3H-thiopyran-4-amine: Similar but with an amine group instead of an imine.

    N-benzyl-2,2-dimethyl-6-methylsulfanyl-3H-thiopyran-4-ol: Similar but with a hydroxyl group.

Uniqueness

The presence of the hydroiodide form in N-benzyl-2,2-dimethyl-6-methylsulfanyl-3H-thiopyran-4-imine;hydroiodide adds unique properties, such as increased solubility in water and potential for ionic interactions. This makes it distinct from its analogs and useful in specific applications where these properties are advantageous.

Properties

CAS No.

86795-66-6

Molecular Formula

C15H20INS2

Molecular Weight

405.4 g/mol

IUPAC Name

N-benzyl-2,2-dimethyl-6-methylsulfanyl-3H-thiopyran-4-imine;hydroiodide

InChI

InChI=1S/C15H19NS2.HI/c1-15(2)10-13(9-14(17-3)18-15)16-11-12-7-5-4-6-8-12;/h4-9H,10-11H2,1-3H3;1H

InChI Key

HRSHEJZGUYBMHP-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=NCC2=CC=CC=C2)C=C(S1)SC)C.I

Origin of Product

United States

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